Regioisomeric Reactivity Profile
5-Chloro-2-iodopyridin-3-amine (CAS 1057322-74-3) is a distinct regioisomer of 2-amino-5-chloro-3-iodopyridine (CAS 211308-81-5). These two compounds are not interchangeable in synthetic protocols due to the differing relative positions of the amino and halogen groups on the pyridine ring. The 2-iodo-3-amine arrangement in the target compound places the most reactive halogen (iodine) ortho to the amine, a geometry that is essential for directing intramolecular cyclization after Sonogashira coupling to form 7-azaindoles [1]. In contrast, the 3-iodo-2-amine arrangement of the comparator (211308-81-5) has been specifically utilized in the rational design of Syk kinase inhibitors, leading to a different patent space and biological target profile [1][2]. Furthermore, the two isomers exhibit different predicted physical properties, with 5-chloro-2-iodopyridin-3-amine having a significantly higher predicted boiling point .
Comparator: 2-NH₂, 3-I, 5-Cl; BP 307 °C
| Evidence Dimension | Regioisomeric Identity and Predicted Boiling Point |
|---|---|
| Target Compound Data | CAS 1057322-74-3; 3-amino-2-iodo-5-chloro substitution pattern; Boiling Point: 342.2±42.0 °C (predicted) |
| Comparator Or Baseline | 2-Amino-5-chloro-3-iodopyridine (CAS 211308-81-5); 2-amino-3-iodo-5-chloro substitution pattern; Boiling Point: 306.9±42.0 °C (predicted) |
| Quantified Difference | Difference in predicted boiling point of approximately 35 °C, reflecting distinct intermolecular interactions due to regioisomerism. |
| Conditions | Predicted physicochemical properties from computational models (ACD/Labs Percepta). |
Why This Matters
Procurement of the incorrect regioisomer will lead to a different chemical entity that fails to replicate published synthetic routes and yields, potentially derailing research timelines.
- [1] ChemicalBook. 2-Amino-5-chloro-3-iodopyridine (CAS 211308-81-5) product page. View Source
- [2] Romeo, E. et al. Amino-pyridine-containing spleen tyrosine kinase (SYK) inhibitors. US Patent US9056832B2, 2015. View Source
